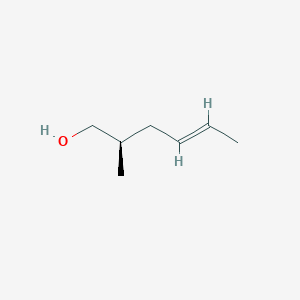
(R,E)-2-methylhex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-methylhex-4-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral molecule with a double bond and a hydroxyl group, making it an interesting subject for various chemical studies and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-methylhex-4-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of (E)-2-methylhex-4-enal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(R,E)-2-methylhex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to yield the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-methylhex-4-enal or 2-methylhex-4-enone.
Reduction: 2-methylhexanol.
Substitution: 2-methylhex-4-enyl chloride or bromide.
Scientific Research Applications
(R,E)-2-methylhex-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (R,E)-2-methylhex-4-en-1-ol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-methylhexanol: A saturated alcohol with similar molecular weight but lacking the double bond.
2-methylhex-4-enal: An aldehyde with a similar structure but different functional group.
2-methylhex-4-enone: A ketone with a similar structure but different functional group.
Uniqueness
(R,E)-2-methylhex-4-en-1-ol is unique due to its combination of a chiral center, a double bond, and a hydroxyl group. This combination imparts distinct reactivity and potential for stereoselective synthesis, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E,2R)-2-methylhex-4-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-/m1/s1 |
InChI Key |
YQFHGAAWKWUCGM-KGGZQZJCSA-N |
Isomeric SMILES |
C/C=C/C[C@@H](C)CO |
Canonical SMILES |
CC=CCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



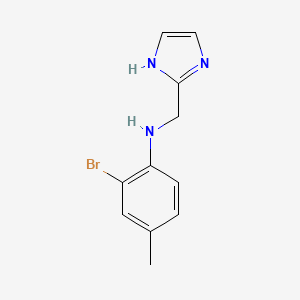
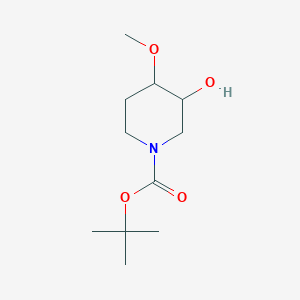
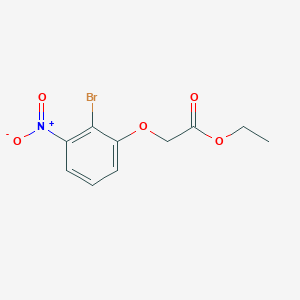

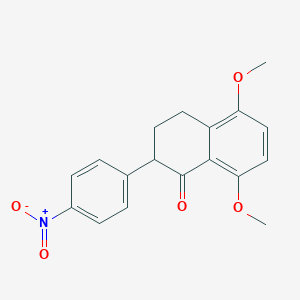

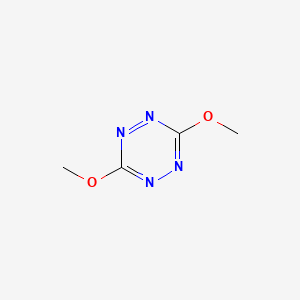

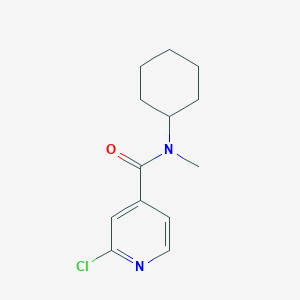
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
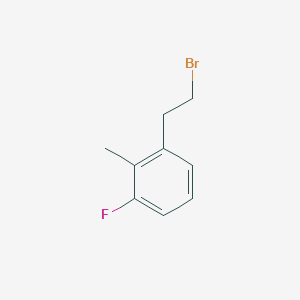

amine](/img/structure/B12087637.png)
